molecular formula C25H27N3O5S B12143271 5-(3,4-Diethoxyphenyl)-3-hydroxy-1-(3-imidazolylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

5-(3,4-Diethoxyphenyl)-3-hydroxy-1-(3-imidazolylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B12143271
M. Wt: 481.6 g/mol
InChI Key: ZJEVJGYITCRAAT-UHFFFAOYSA-N
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Description

5-(3,4-Diethoxyphenyl)-3-hydroxy-1-(3-imidazolylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new therapeutic agents and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Diethoxyphenyl)-3-hydroxy-1-(3-imidazolylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolin-2-one Core: This step often involves the cyclization of a suitable precursor, such as a substituted acyl chloride, with an amine under acidic or basic conditions.

    Introduction of the 3,4-Diethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrolin-2-one core reacts with 3,4-diethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Imidazolylpropyl Group: This step may involve the alkylation of the intermediate product with 3-imidazolylpropyl bromide under basic conditions.

    Incorporation of the Thienylcarbonyl Group: Finally, the thienylcarbonyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a suitable thienylboronic acid or stannane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor, receptor agonist, or antagonist.

Medicine

In medicine, the compound’s unique structure might offer therapeutic potential. Researchers could explore its efficacy in treating various diseases, such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism by which 5-(3,4-Diethoxyphenyl)-3-hydroxy-1-(3-imidazolylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The compound could modulate signaling pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(3-imidazolylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one: Similar structure but with methoxy groups instead of ethoxy groups.

    5-(3,4-Diethoxyphenyl)-3-hydroxy-1-(3-pyridylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one: Similar structure but with a pyridyl group instead of an imidazolyl group.

Uniqueness

The uniqueness of 5-(3,4-Diethoxyphenyl)-3-hydroxy-1-(3-imidazolylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H27N3O5S/c1-3-32-18-9-8-17(15-19(18)33-4-2)22-21(23(29)20-7-5-14-34-20)24(30)25(31)28(22)12-6-11-27-13-10-26-16-27/h5,7-10,13-16,22,30H,3-4,6,11-12H2,1-2H3

InChI Key

ZJEVJGYITCRAAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4)OCC

Origin of Product

United States

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